6-(5-methylfuran-2-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
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Overview
Description
6-(5-METHYLFURAN-2-YL)-2-PHENYL-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-METHYLFURAN-2-YL)-2-PHENYL-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine aldehydes under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(5-METHYLFURAN-2-YL)-2-PHENYL-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-(5-METHYLFURAN-2-YL)-2-PHENYL-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-(5-METHYLFURAN-2-YL)-2-PHENYL-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases or bind to receptor sites, thereby modulating cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:
- 6-(NAPHTHALEN-2-YL)-2-PHENYL-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE
- 6-(THIOPHEN-2-YL)-2-PHENYL-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE
- 6-(FURAN-2-YL)-2-PHENYL-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE .
Uniqueness
The uniqueness of 6-(5-METHYLFURAN-2-YL)-2-PHENYL-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 5-methylfuran moiety can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research and industrial applications .
Properties
Molecular Formula |
C17H13N3O2 |
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Molecular Weight |
291.30 g/mol |
IUPAC Name |
6-(5-methylfuran-2-yl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C17H13N3O2/c1-11-7-10-15(22-11)14-9-8-13-16(18-14)19-20(17(13)21)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19) |
InChI Key |
ROHLRCNZNFFLRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=C(C=C2)C(=O)N(N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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